cytosaminomycin A
cytosaminomycin A
Brand Name:
Vulcanchem
CAS No.:
157878-02-9
VCID:
VC0132064
InChI:
InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+
SMILES:
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C
Molecular Formula:
C22H34N4O8S
Molecular Weight:
514.6 g/mol
cytosaminomycin A
CAS No.: 157878-02-9
Main Products
VCID: VC0132064
Molecular Formula: C22H34N4O8S
Molecular Weight: 514.6 g/mol
CAS No. | 157878-02-9 |
---|---|
Product Name | cytosaminomycin A |
Molecular Formula | C22H34N4O8S |
Molecular Weight | 514.6 g/mol |
IUPAC Name | (E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide |
Standard InChI | InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+ |
Standard InChIKey | OEIFFRHFKRNPAL-VQHVLOKHSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)/C=C/SC)C)O)O)N(C)C |
SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C |
Synonyms | cytosaminomycin A |
PubChem Compound | 6443514 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume